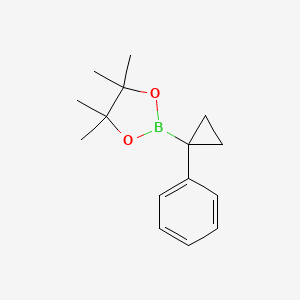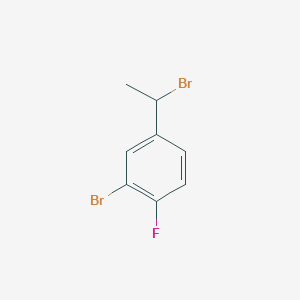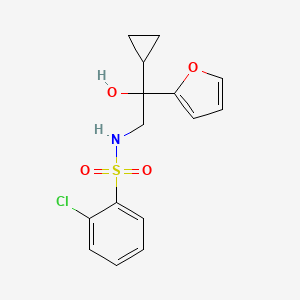
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including an allyloxy group, a hydrazono group, and a pyrimidine ring. Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a reaction involving barbituric acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of these groups would likely result in numerous hydrogen-bonding possibilities .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Ability
A study by Palmucci et al. (2015) focused on the synthesis of new ortho-substituted arylhydrazones of barbituric acid and their coordination ability to form complexes with Cu(II), Co(II), and Co(II/III). These complexes were investigated for their catalytic activity in the peroxidative oxidation of alkanes, demonstrating potential applications in catalysis and organic synthesis Palmucci et al., 2015.
Antiviral Activity
Research by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, leading to the synthesis of acyclic nucleoside phosphonate analogues. These compounds exhibited marked inhibitory activity against retrovirus replication, highlighting their potential in developing antiviral therapies Hocková et al., 2003.
Heterocyclic Compound Synthesis
Abdelriheem et al. (2017) described the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and other heterocyclic compounds, showcasing the versatility of these chemical frameworks in creating biologically active molecules. The work illustrates the broad applicability of such compounds in medicinal chemistry and drug design Abdelriheem et al., 2017.
Catalytic and Anticonvulsant Properties
A study by Mangaiyarkarasi and Kalaivani (2013) introduced molecular salts derived from barbituric acid, showing significant anticonvulsant activity. This research underscores the potential of barbituric acid derivatives in pharmaceutical applications, particularly in developing new anticonvulsant drugs Mangaiyarkarasi and Kalaivani, 2013.
Antimicrobial Activity
Kandhavelu et al. (2012) synthesized novel arylhydrazones of methylene active compounds and evaluated their antimicrobial activity using a bacterial luminescence biosensor method. Their findings suggest that some derivatives, particularly those of barbituric acid, possess significant antimicrobial properties Kandhavelu et al., 2012.
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
899358-08-8 |
|---|---|
Molekularformel |
C16H18N8O7 |
Molekulargewicht |
434.369 |
IUPAC-Name |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N8O7/c1-3-4-31-6-7(25)5-24-9-10(23(2)16(30)20-13(9)28)17-14(24)22-21-8-11(26)18-15(29)19-12(8)27/h3,7,25H,1,4-6H2,2H3,(H,20,28,30)(H3,18,19,26,27,29) |
InChI-Schlüssel |
KYPYWAQFNSZARH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC(COCC=C)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)
![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)

![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)
![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)
![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)
![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)



